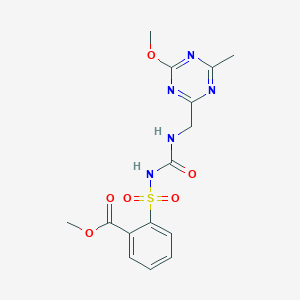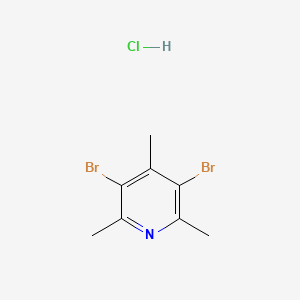
3,5-Dibromo-2,4,6-trimethylpyridine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2,4,6-trimethylpyridine HCl: is a chemical compound with the molecular formula C8H9Br2N·HCl. It is a derivative of pyridine, characterized by the presence of two bromine atoms and three methyl groups attached to the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 2,4,6-Trimethylpyridine: The synthesis of 3,5-Dibromo-2,4,6-trimethylpyridine typically involves the bromination of 2,4,6-trimethylpyridine. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions of the pyridine ring.
Purification: After the bromination reaction, the product is purified through recrystallization or column chromatography to obtain pure 3,5-Dibromo-2,4,6-trimethylpyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2,4,6-trimethylpyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, where it acts as a halide source.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Coupled products in the case of Suzuki or Heck reactions.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 3,5-Dibromo-2,4,6-trimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: This compound is used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Biochemical Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: It can be a precursor in the synthesis of agrochemicals.
作用機序
The mechanism by which 3,5-Dibromo-2,4,6-trimethylpyridine exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atoms and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
3,5-Dichloro-2,4,6-trimethylpyridine: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Trimethylpyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness:
- The presence of bromine atoms in 3,5-Dibromo-2,4,6-trimethylpyridine makes it more reactive in nucleophilic substitution reactions compared to its chlorinated or non-halogenated counterparts.
- Its specific substitution pattern allows for selective reactions, making it a valuable intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of 3,5-Dibromo-2,4,6-trimethylpyridine HCl, covering its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3,5-dibromo-2,4,6-trimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-4-7(9)5(2)11-6(3)8(4)10;/h1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPMHYFAMXTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B8071150.png)
![Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B8071153.png)
methyl}-L-cysteine](/img/structure/B8071159.png)
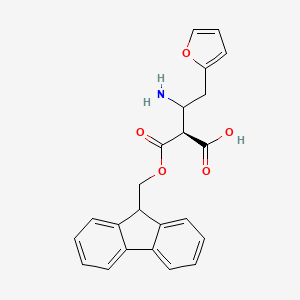
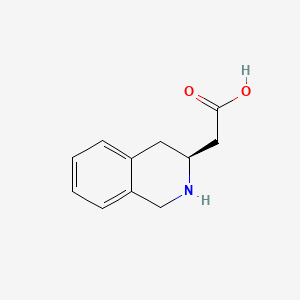
![2-Naphthalenepropanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071181.png)
![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B8071183.png)
![Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-](/img/structure/B8071188.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)
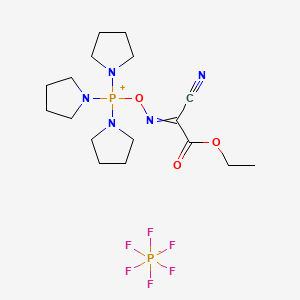
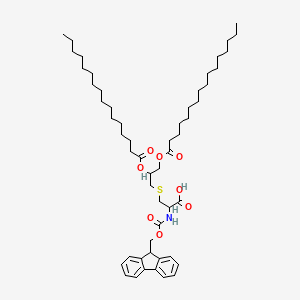
![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)
![(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)
